Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 3-methoxyphenyl group and a piperazine-carboxylate ester moiety. This compound is structurally tailored for interactions with biological targets, such as enzymes or receptors, due to its hybrid pharmacophoric design.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-19(26)23-9-7-22(8-10-23)15(13-5-4-6-14(11-13)27-2)16-17(25)24-18(29-16)20-12-21-24/h4-6,11-12,15,25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRHBTMLRUMJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and triazole rings are then coupled with a piperazine derivative through nucleophilic substitution or other coupling reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H29N5O5S
- Molecular Weight : Approximately 475.56 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds containing thiazole and triazole structures are often associated with antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cell lines:
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Cancer (MDA-MB-468) | 10.5 |
| Colon Cancer (HCT-116) | 6.2 |
| Lung Cancer (A549) | 15.0 |
Proposed mechanisms for antitumor activity include:
- Inhibition of Cell Proliferation : Interfering with signaling pathways related to growth.
- Induction of Apoptosis : Increasing markers associated with programmed cell death.
- Cell Cycle Arrest : Halting cells at specific phases to prevent division.
Case Studies
Several studies have investigated the biological effects of similar compounds:
Study on Thiazole Derivatives
A series of thiazole derivatives were synthesized and screened against multiple cancer cell lines, revealing a broad spectrum of activity with some derivatives showing IC50 values as low as 5 µM against ovarian cancer cells.
Clinical Relevance
The National Cancer Institute has included similar compounds in their Developmental Therapeutics Program, emphasizing their potential as new anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolo-triazole-piperazine hybrids. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinases) compared to the 3-fluorophenyl analog, which prioritizes metabolic stability . Hydroxyl vs.
Piperazine Modifications: Piperazine-carboxylate esters (as in the target compound) improve water solubility over non-esterified piperazines, critical for oral bioavailability .
Heterocyclic Core Variations :
- Thiazolo-triazole hybrids (target compound) show broader bioactivity than pyrazole-triazole-thiadiazoles (e.g., ), likely due to the thiazole ring’s sulfur atom enhancing membrane permeability.
Synthetic Yields and Stability :
- Thiazolo-triazole-piperazine derivatives generally exhibit moderate to high synthetic yields (54–71%) , comparable to pyrazole-triazole-thiadiazoles (79% yield in ).
Biological Activity
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Compound Overview
- Chemical Structure : The compound features a piperazine ring, a thiazolo-triazole moiety, and a methoxyphenyl group.
- Molecular Formula : C19H23N5O4S
- Molecular Weight : Approximately 417.48 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures to minimize side reactions. The reaction conditions are crucial for obtaining high yields of the desired product.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
- Neuroprotective Effects : Research on related compounds has shown neuroprotective effects in models of cerebral ischemia. For instance, derivatives containing similar thiazole and triazole structures have demonstrated the ability to prolong survival times in animal models subjected to acute ischemic conditions .
- Anticancer Potential : Compounds featuring thiazolo-triazole frameworks have been investigated for their anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
While specific mechanisms for this compound remain under investigation, it is hypothesized that the thiazole and triazole rings contribute to its biological activity through interactions with various biological targets such as enzymes or receptors involved in disease processes.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its pharmacological activity?
- Answer : The compound's activity arises from its hybrid structure:
- Piperazine core : Enhances solubility and facilitates interactions with biological targets (e.g., neurotransmitter receptors) .
- Thiazolo-triazole moiety : Imparts heterocyclic rigidity, enabling selective binding to enzymes like NLRP3 inflammasome .
- 3-Methoxyphenyl group : Modulates electronic properties and steric bulk, affecting target affinity .
- Hydroxyl group : Participates in hydrogen bonding with active sites (e.g., kinases or proteases) .
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) and comparing bioassay results .
Q. What are common synthetic routes for this compound, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo-triazole scaffold via cyclization of thiourea derivatives with α-haloketones .
- Step 2 : Alkylation or coupling reactions to introduce the piperazine and aryl groups .
- Step 3 : Final esterification or carboxylation .
- Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyze coupling steps with Pd-based catalysts for higher regioselectivity .
- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity?
- Answer :
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- IR spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and ester (1700–1750 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 475.56) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s mechanism of action in inflammatory pathways?
- Answer :
- In vitro assays :
- NLRP3 inflammasome inhibition : Measure IL-1β release in LPS-primed macrophages using ELISA .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress modulation .
- In vivo models : Administer the compound in murine colitis models (DSS-induced) and evaluate colon histopathology .
- Target identification : Perform thermal shift assays (TSA) with recombinant NLRP3 to confirm direct binding .
Q. How can contradictory data on structure-activity relationships be resolved?
- Answer : Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl on aryl rings) may enhance enzyme inhibition but reduce solubility .
- Steric hindrance from bulky substituents (e.g., p-tolyl) can lower binding affinity despite improved stability .
- Resolution strategies :
- Conduct molecular dynamics simulations to model ligand-protein interactions .
- Use statistical QSAR models to quantify contributions of lipophilicity (logP) and polar surface area (PSA) .
Q. What computational approaches are effective for predicting off-target effects?
- Answer :
- Docking studies : Screen against kinase libraries (e.g., PDB codes 3LD6 for 14-α-demethylase) to predict unintended binding .
- Pharmacophore modeling : Identify shared motifs with known toxicophores (e.g., hERG channel blockers) .
- ADMET prediction : Use tools like SwissADME to assess CYP450 inhibition risk and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
